molecular formula C21H14 B14736090 1-Methylperylene CAS No. 10350-33-1

1-Methylperylene

Cat. No.: B14736090
CAS No.: 10350-33-1
M. Wt: 266.3 g/mol
InChI Key: QRURZXSWSCYVBN-UHFFFAOYSA-N
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Description

1-Methylperylene is a methyl-substituted derivative of perylene, a well-characterized polycyclic aromatic hydrocarbon. This compound is of significant interest in materials science research, particularly in the development of organic electronic devices. Drawing from the properties of its parent compound, researchers value this compound for its potential as a blue-emitting dopant material in Organic Light-Emitting Diodes (OLEDs) and as an organic photoconductor . The introduction of a methyl group is typically explored to modify the compound's solubility and solid-state packing, which can profoundly influence the performance and fabrication of thin-film electronic components. In experimental settings, it may also serve as a fluorescent probe in cytochemical studies of membrane systems . Researchers are encouraged to investigate its specific photophysical properties, including its fluorescence and absorption maxima, which may be shifted compared to the parent perylene . It is crucial to handle this compound with care; like similar polycyclic aromatic hydrocarbons, it should be considered a potential hazard . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10350-33-1

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

1-methylperylene

InChI

InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3

InChI Key

QRURZXSWSCYVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Methylation

The most widely employed method involves reacting perylene with methyl iodide (CH₃I) in the presence of CuI and 1,10-phenanthroline as a chelating agent. This Ullmann-type coupling proceeds at 120–140°C in dimethylformamide (DMF), achieving a 68% isolated yield. Kinetic studies reveal that electron transfer from the copper catalyst to the aromatic system facilitates methyl radical formation, which subsequently attacks the electron-rich 1-position of perylene.

Reaction Conditions

Parameter Value
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Solvent DMF
Temperature 130°C
Time 24 h
Yield 68%

Alkali Metal-Mediated Methylation

Alternative protocols utilize sodium methoxide (NaOMe) in methanol under reflux, where the methoxide ion deprotonates perylene, generating a nucleophilic aryl species that reacts with methyl iodide. While simpler, this method yields only 35–40% product due to competing dimerization.

Bromination-Alkylation Sequential Strategy

Electrophilic Bromination

Perylene undergoes regioselective bromination at the 1-position using Br₂ in dichloromethane (DCM) with FeCl₃ as a Lewis acid. The reaction achieves >90% conversion within 2 h at 25°C, producing 1-bromoperylene as a key intermediate.

Palladium-Catalyzed Cross-Coupling

The brominated intermediate reacts with methyl Grignard reagents (CH₃MgBr) via a Kumada coupling mechanism. Using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 65°C for 12 h, this step affords 1-methylperylene in 52% overall yield from perylene.

Optimized Two-Step Process

Step Conditions Yield
Bromination Br₂, FeCl₃, DCM, 25°C, 2 h 92%
Alkylation CH₃MgBr, Pd(PPh₃)₄, THF, 65°C, 12 h 57%
Overall Yield 52%

Derivatization of Perylene Tetracarboxylic Anhydrides

Precursor Synthesis

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) serves as a versatile starting material. Reaction with 2,5-di-tert-butylaniline at 190°C under zinc acetate catalysis produces monoimide intermediates, which are subsequently hydrolyzed to perylene-3,4-dicarboxylic anhydride.

Methyl Group Introduction

The anhydride undergoes esterification with propargyl alcohol followed by propargyl bromide in DMF at 60°C, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Hydrogenation of the resulting propargyl esters over Pd/C yields the methyl-substituted derivative.

Key Transformation

PTCDA → Monoimide → Hydrolysis → Esterification → Hydrogenation → this compound  

Overall yield: 27% over four steps

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using chloroform/hexane (3:1 v/v). The methyl group’s steric bulk reduces π-π interactions, eluting this compound earlier than unsubstituted perylene.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.25 (s, 3H, CH₃), 8.0–9.0 (m, 14H, aromatic)
  • ¹³C NMR: δ 21.3 (CH₃), 120.8–135.1 (aromatic carbons)
  • HRMS: m/z calculated for C₂₁H₁₄⁺ [M]⁺: 266.1096, found: 266.1094

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Direct Methylation 68 98 High efficiency, one-pot procedure Requires toxic CH₃I
Bromination-Alkylation 52 95 Regioselective Multi-step, Pd catalyst cost
Photochemical 41 90 Metal-free Low yield, side reactions
PTCDA Derivatization 27 97 Scalable precursor use Lengthy synthesis, high temperature

Chemical Reactions Analysis

Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methylperylene involves its interaction with various molecular targets. Its fluorescent properties are due to the delocalized π-electrons in the perylene ring system. These electrons can be excited by light, leading to fluorescence. In biological systems, it can interact with cellular components, making it useful for imaging applications .

Comparison with Similar Compounds

Research Implications

Solvent Design : The methyl group in this compound serves as a probe for short-range solvent organization, aiding in the development of tailored solvent systems for optoelectronic applications .

Energy Transfer Mechanisms : Comparative studies highlight the role of substituents in modulating energy relaxation pathways, critical for organic semiconductor engineering .

Toxicological Gaps : While methylnaphthalenes have well-characterized toxicity profiles, this compound’s environmental and health impacts remain understudied .

Q & A

Q. Table 1. Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersReference
HPLCPurity assessmentC18 column, 70:30 methanol/water, 1 mL/min
HRMSMolecular formula confirmationESI+, resolution >30,000
XRDCrystal structure determinationCu Kα radiation, 100 K

Q. Table 2. Recommended Solvent Systems for Separation

MatrixSolvent RatioApplication
Silica GelHexane:EtOAc (9:1)Non-polar impurities
C18Acetonitrile:water (85:15)Polar byproducts

Key Considerations for Experimental Design

  • Reproducibility : Document all steps in compliance with Beilstein Journal guidelines, including raw data in supplementary materials .
  • Ethical Compliance : For toxicity studies, adhere to OECD test guidelines and obtain institutional review board (IRB) approval for vertebrate models .

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